molecular formula C8H8ClN3 B12813333 6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine

6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine

Cat. No.: B12813333
M. Wt: 181.62 g/mol
InChI Key: MBRXTPLHDORLEE-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzimidazole ring can influence its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine is unique due to the presence of both chlorine and methyl substituents on the benzimidazole ring. These substituents can enhance its chemical stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-2-methyl-1H-benzimidazol-4-amine

InChI

InChI=1S/C8H8ClN3/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,10H2,1H3,(H,11,12)

InChI Key

MBRXTPLHDORLEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)Cl)N

Origin of Product

United States

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